molecular formula C8H9N3O2 B13982111 N-Cyclopropyl-2-nitropyridin-3-amine

N-Cyclopropyl-2-nitropyridin-3-amine

Cat. No.: B13982111
M. Wt: 179.18 g/mol
InChI Key: CVJWXVCOWWUICN-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-nitro-3-pyridinamine is a chemical compound with the molecular formula C8H9N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which includes a cyclopropyl group attached to the nitrogen atom and a nitro group at the 2-position of the pyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-nitro-3-pyridinamine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield 3-nitropyridine . The cyclopropyl group can be introduced through subsequent reactions involving cyclopropylamine.

Industrial Production Methods

Industrial production of N-cyclopropyl-2-nitro-3-pyridinamine may involve large-scale nitration processes using similar reagents and conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-nitro-3-pyridinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Zinc (Zn) and hydrochloric acid (HCl) are commonly used for reducing the nitro group to an amino group.

    Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

    Reduction: The major product is N-cyclopropyl-2-amino-3-pyridinamine.

    Substitution: Depending on the nucleophile used, various substituted pyridines can be formed.

Scientific Research Applications

N-cyclopropyl-2-nitro-3-pyridinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-nitro-3-pyridinamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropyl group can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-nitropyridin-2-amine
  • 5-bromo-N-cyclopropyl-3-nitro-2-pyridinamine
  • 2-amino-5-bromo-3-nitropyridine

Uniqueness

N-cyclopropyl-2-nitro-3-pyridinamine is unique due to the specific positioning of the nitro group at the 2-position and the cyclopropyl group on the nitrogen atom. This configuration imparts distinct chemical properties and reactivity compared to other nitropyridine derivatives .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

N-cyclopropyl-2-nitropyridin-3-amine

InChI

InChI=1S/C8H9N3O2/c12-11(13)8-7(2-1-5-9-8)10-6-3-4-6/h1-2,5-6,10H,3-4H2

InChI Key

CVJWXVCOWWUICN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(N=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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